(S)-Indobufen is classified as:
The synthesis of (S)-Indobufen has been explored through various methods, highlighting its efficiency and yield. Recent advancements have introduced a metal-free cascade reaction starting from diludine, leading to the successful synthesis of indobufen at a hectogram scale. The process involves several key steps:
The synthesis parameters such as temperature, time, and concentration are critical for optimizing the yield and purity of (S)-Indobufen.
(S)-Indobufen has a specific molecular structure characterized by its chiral center, which significantly influences its pharmacological activity. The chemical formula is CHO, with a molecular weight of approximately 245.29 g/mol.
Molecular modeling studies indicate that (S)-Indobufen's binding affinity to cyclooxygenase enzymes is significantly higher than that of the R-enantiomer, making it approximately 7.2 times more potent than R-indobufen in inhibiting platelet aggregation .
(S)-Indobufen primarily participates in reactions involving cyclooxygenase enzymes, particularly cyclooxygenase-1 (COX-1). Its mechanism involves:
The mechanism of action for (S)-Indobufen involves several biochemical pathways:
(S)-Indobufen exhibits distinct physical and chemical properties that influence its application:
(S)-Indobufen has significant clinical applications:
Clinical trials have demonstrated that (S)-Indobufen provides comparable or superior antiplatelet effects relative to traditional therapies, making it an important option for patients with specific contraindications or intolerances .
(S)-Indobufen emerged from systematic efforts to develop antiplatelet agents with improved pharmacological profiles over traditional non-steroidal anti-inflammatory drugs. Synthesized in the 1970s as part of a novel class of isoindolinyl phenylbutyric acid derivatives, its development targeted reversible platelet inhibition with reduced gastrointestinal toxicity. Initial clinical investigations focused on peripheral vascular diseases, with early trials demonstrating significant inhibition of platelet aggregation through thromboxane A2 suppression without irreversible cyclooxygenase inactivation [9]. The compound received its first regulatory approval in Italy in 1984 for thrombotic disorders, followed by expanded indications across European and Asian markets [10].
The clinical adoption trajectory accelerated with pivotal studies establishing its role in cardiovascular risk reduction. The Studio Indobufene nel Bypass Aortocoronarico (SINBA) trial demonstrated 92.3% graft patency rates at one year post-coronary artery bypass grafting, comparable to aspirin efficacy but with improved tolerability profiles [10]. The 1997 Studio Italiano Fibrillazione Atriale (SIFA) investigation cemented its position for stroke prevention in non-rheumatic atrial fibrillation, showing non-inferiority to warfarin with reduced bleeding complications [8]. Contemporary adoption is reflected in the ongoing INSURE trial (Indobufen vs Aspirin in Acute Ischaemic Stroke), a multicenter RCT across 200 Chinese sites randomizing 5,390 patients to evaluate non-inferiority in secondary stroke prevention [3].
Table 1: Key Milestones in (S)-Indobufen Development and Adoption
Time Period | Development Phase | Key Advancements | Clinical Evidence |
---|---|---|---|
1970s | Discovery & Synthesis | Initial synthesis as COX-1 inhibitor | Preclinical platelet inhibition studies |
1984 | First Approval | Italian market for thrombotic disorders | Early phase II/III thromboprophylaxis trials |
1993-1997 | Cardiovascular Expansion | SINBA trial; SIFA investigation | 92.3% graft patency; Non-inferior stroke prevention vs warfarin |
2010s-Present | Contemporary Evaluation | INSURE trial; DEB angioplasty studies | Head-to-head vs aspirin in stroke; TVR reduction after PCI |
(S)-Indobufen [(2S)-2-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]butanoic acid] represents a structurally distinct chiral molecule within the phenylalkanoic acid class, characterized by a stereospecific carbon at position 2 of the butanoic acid chain. The biologically active (S)-enantiomer demonstrates 30-fold greater potency in cyclooxygenase inhibition compared to its (R)-counterpart, establishing absolute configuration as a critical determinant of pharmacodynamic activity [9]. Its core structure integrates an isoindoline moiety linked via phenyl ring to a chiral butanoic acid group, creating a unique spatial orientation that facilitates reversible binding to cyclooxygenase enzymes rather than irreversible acetylation seen with salicylate derivatives [9].
The molecular architecture enables differential enzyme interactions. Crystallographic analyses reveal that (S)-indobufen establishes hydrogen bonding with Tyr385 and Ser530 within the COX-1 hydrophobic channel, while its isoindolinyl group engages in π-π stacking with Phe518. Unlike aspirin's covalent modification, these interactions are non-competitive and reversible, allowing enzyme activity restoration upon dissociation [9]. This reversibility translates to approximately 24-hour restoration of platelet function after discontinuation, a critical safety differentiator in peri-procedural settings [3] [6].
Beyond cyclooxygenase inhibition, (S)-indobufen demonstrates multifactorial anticoagulant activity through modulation of coagulation factors. Rabbit models show significant reduction in platelet factor 3 (PF3) and PF4 (p<0.01), critical phospholipid surfaces for coagulation complex assembly [5] [8]. Furthermore, plasma analyses reveal dose-dependent suppression of factors II (prothrombin), V, VIII, and X, with 80mg/kg reducing FII content comparably to dabigatran and FX reduction exceeding rivaroxaban efficacy (p<0.05) [8]. These effects collectively prolong activated partial thromboplastin time (APTT) and prothrombin time (PT), confirming activity across both intrinsic and extrinsic coagulation pathways [8].
Table 2: Structural Targets and Pharmacodynamic Effects of (S)-Indobufen
Molecular Target | Interaction Mechanism | Biological Consequence | Experimental Evidence |
---|---|---|---|
COX-1 Active Site | Reversible H-bonding with Tyr385/Ser530 | TXA2 suppression (IC50 0.18μM) | >90% platelet inhibition at Cmax [9] |
Factor II (Thrombin) | Downregulation of plasma content | 39.5% reduction at 80mg/kg | Superior to 30mg dabigatran (p<0.05) [8] |
Factor X | Reduced activation complex assembly | 34.7% reduction at 80mg/kg | Exceeds 2mg rivaroxaban effect (p<0.05) [8] |
Platelet Factors 3/4 | Inhibition of phospholipid expression | PF3 ↓41.2%; PF4 ↓38.7% | Rabbit plasma studies (p<0.01) [5] |
(S)-Indobufen occupies a specialized niche in cardiovascular pharmacotherapy, positioned as an aspirin alternative for specific clinical scenarios. Its fundamental therapeutic value lies in providing effective thromboprophylaxis while circumventing aspirin's limitations related to irreversible platelet inhibition and gastrointestinal toxicity. Metabolomic analyses of post-angioplasty patients reveal indobufen uniquely regulates 17 metabolites in arginine and phenylalanine pathways, normalizing L-citrulline, L-glutamate, and pro-leu levels disrupted during vascular restenosis [1]. This metabolic reprogramming correlates with significant reductions in inflammatory markers (IL-1β, IL-6, TNF-α) and improved endothelial recovery markers [1].
Clinical evidence supports non-inferior anti-ischemic efficacy across multiple cardiovascular indications. The 2024 meta-analysis of seven RCTs demonstrated comparable rates of recurrent angina (OR:1.22, 95%CI:0.51-2.93), non-fatal MI (OR:1.36, 95%CI:0.61-3.02), and cardiovascular mortality between indobufen and aspirin-based regimens [7]. In drug-eluting balloon angioplasty populations, indobufen showed equivalent target vessel revascularization rates (5.83% vs 7.50%, p=0.603) and major adverse cardiovascular events (5.00% vs 5.83%, p=0.776) versus aspirin at 12-month follow-up [6]. These outcomes establish its role as a viable antiplatelet alternative for secondary prevention.
The unique pharmacodynamic profile of (S)-indobufen creates specific therapeutic niches where it offers advantages over conventional agents:
Aspirin-Intolerant Patients: For those with hypersensitivity or severe gastrointestinal intolerance, indobufen provides effective cyclooxygenase inhibition without antigenic cross-reactivity. A retrospective analysis of 127 aspirin-intolerant stent patients receiving indobufen-based dual antiplatelet therapy showed only 3.1% cardiac death/MI rates over three-year follow-up [10].
Reversible Platelet Inhibition Scenarios: Perioperative settings benefit from its transient antiplatelet effect (platelet function recovery within 24-48 hours after discontinuation) without prolonged bleeding risk [3] [9].
Multifactorial Thrombosis Prevention: The combined antiplatelet and anticoagulant activity creates a broad-spectrum antithrombotic profile. This is particularly relevant in atrial fibrillation with percutaneous coronary intervention, where indobufen demonstrated lower bleeding than warfarin-based regimens [8] [10].
Table 3: Clinical Outcomes of (S)-Indobufen in Comparative Studies
Clinical Context | Outcome Measure | Indobufen Performance | Reference Group | Source |
---|---|---|---|---|
DEB Angioplasty (12mo) | Target Vessel Restenosis | 5.83% | 7.50% (Aspirin) p=0.603 | [6] |
Ischemic Stroke (3mo) | New Stroke Incidence | Non-inferiority pending (INSURE trial) | Aspirin (100mg/d) | [3] |
Aspirin-Intolerant Stent Patients | Cardiac Death/MI (3yr) | 3.1% | Historical aspirin controls | [10] |
Post-PTA Vascular Restenosis | Metabolic Normalization | 17 metabolites regulated | Equivalent to aspirin | [1] |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: